molecular formula C12H19NO B1266485 2-(4-Butoxyphenyl)ethan-1-amine CAS No. 65423-11-2

2-(4-Butoxyphenyl)ethan-1-amine

Cat. No.: B1266485
CAS No.: 65423-11-2
M. Wt: 193.28 g/mol
InChI Key: OIOGOZZYBQRPLA-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a derivative of phenylethylamine, where the phenyl ring is substituted with a butoxy group at the para position. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Scientific Research Applications

2-(4-Butoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action for “2-(4-Butoxyphenyl)ethan-1-amine” is not specified in the available resources. Amines, in general, can accept a hydrogen to form hydroxide and a conjugate acid, thereby raising the pH of a solution .

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-butoxybenzaldehyde.

    Reductive Amination: The 4-butoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamines.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of a butoxy group.

    2-(4-Ethoxyphenyl)ethan-1-amine: Similar structure but with an ethoxy group instead of a butoxy group.

    2-(4-Propoxyphenyl)ethan-1-amine: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

2-(4-Butoxyphenyl)ethan-1-amine is unique due to its butoxy substitution, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

2-(4-butoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOGOZZYBQRPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276909
Record name 2-(4-butoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65423-11-2
Record name 2-(4-butoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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